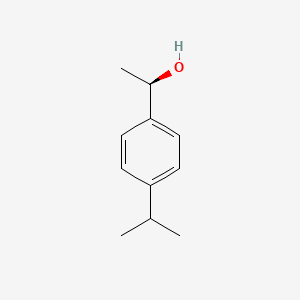
(1R)-1-(4-isopropylphenyl)ethanol
Descripción general
Descripción
“(1R)-1-(4-isopropylphenyl)ethanol” is likely an organic compound consisting of an isopropyl group attached to the phenyl group, which is further connected to an ethanol group. The “1R” denotes the configuration of the chiral center .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenyl compound with an isopropyl group, followed by the addition of an ethanol group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecule likely has a chiral center at the carbon atom connecting the isopropyl group and the ethanol group, leading to two possible enantiomers: “1R” and “1S”. The phenyl group is a planar, aromatic ring, the isopropyl group is a branched alkyl group, and the ethanol group consists of a hydroxyl group attached to a carbon .Chemical Reactions Analysis
As an organic compound, “(1R)-1-(4-isopropylphenyl)ethanol” can undergo various reactions typical of alcohols, such as dehydration, oxidation, and substitution. The phenyl and isopropyl groups may also participate in reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R)-1-(4-isopropylphenyl)ethanol” would depend on its molecular structure. As an alcohol, it would be expected to form hydrogen bonds, affecting its boiling and melting points. The presence of a phenyl group could contribute to its UV-visible absorption spectrum .Aplicaciones Científicas De Investigación
Biocatalysis for Pharmaceutical Intermediates
- Optically Pure Synthesis : A study by Chen et al. (2019) developed a biocatalytic process for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to produce optically pure (R)-1-[4-(trifluoromethyl)phenyl]ethanol, an important intermediate for pharmaceuticals targeting the chemokine CCR5 antagonist. This process utilized recombinant Escherichia coli cells and showed excellent enantioselectivity and efficiency, enhancing the substrate concentration and significantly improving the yield in a polar organic solvent-aqueous system compared to traditional methods (Chen et al., 2019).
Enzymatic and Catalytic Processes
- Chiral Intermediate Synthesis : Guo et al. (2017) explored the enzymatic conversion of 2-chloro-1-(3,4-difluorophenyl)ethanone into (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, another chiral intermediate useful in synthesizing Ticagrelor, a medication for acute coronary syndromes. The ketoreductase (KRED) enzyme demonstrated high conversion and enantiomeric excess, simplifying the process and reducing safety risks (Guo et al., 2017).
Chemical Synthesis Improvement
- Synthesis of Complexes : Mantell et al. (2018) reported a new preparation method for [CpRRhCl2]2 complexes using isopropyl alcohol instead of ethanol. This approach minimized the formation of unwanted side products and improved yield and reaction times for derivatives with various cyclopentadienyl ligands, indicating the importance of solvent choice in the synthesis of complex molecules (Mantell et al., 2018).
Mecanismo De Acción
Safety and Hazards
The safety and hazards of “(1R)-1-(4-isopropylphenyl)ethanol” would depend on its specific properties. Generally, handling organic compounds requires precautions to prevent ingestion, inhalation, or skin contact. Some phenyl compounds can be hazardous, so appropriate safety measures should be taken .
Direcciones Futuras
Propiedades
IUPAC Name |
(1R)-1-(4-propan-2-ylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9,12H,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWMXVJCBUKVQH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245387 | |
| Record name | (αR)-α-Methyl-4-(1-methylethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-isopropylphenyl)ethanol | |
CAS RN |
105364-42-9 | |
| Record name | (αR)-α-Methyl-4-(1-methylethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105364-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Methyl-4-(1-methylethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



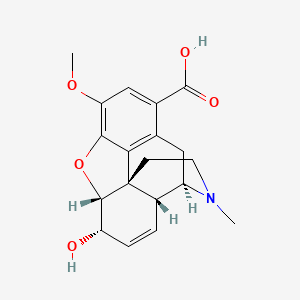
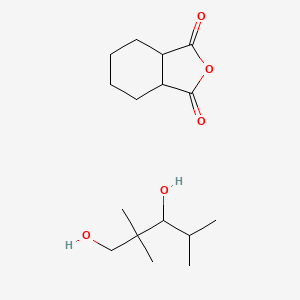
![Cyclopropanecarboxylic acid, 2-(1,3-butadienyl)-, methyl ester, [1alpha,2alpha(E)]-](/img/no-structure.png)
![2-[(2-Chloro-2-propen-1-yl)oxy]-1,3-benzothiazole](/img/structure/B561441.png)
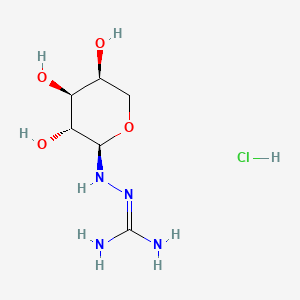


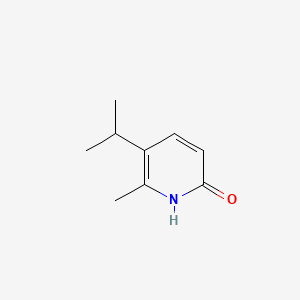
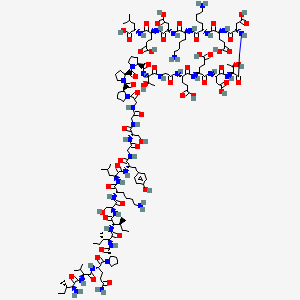

![N-[4-(2-Hydroxy-3-phenoxypropoxy)phenyl]acetamide](/img/structure/B561458.png)